5-(4-fluorophenyl)-1-phenyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Core Structure in Contemporary Drug Discovery and Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the architecture of modern pharmaceuticals. nih.govedwiserinternational.com Recognized as a "privileged scaffold," the pyrazole ring is a recurring motif in a multitude of clinically approved drugs and compounds under investigation for various therapeutic applications. researchgate.netfrontiersin.org Its prevalence in medicinal chemistry can be attributed to its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets. nih.gov
The metabolic stability of the pyrazole core is another significant factor contributing to its widespread use in drug design. nih.gov This stability ensures that drugs containing this moiety have a longer duration of action in the body. The versatility of the pyrazole scaffold allows for the synthesis of a vast number of derivatives with a broad spectrum of pharmacological activities. mdpi.comglobalresearchonline.net These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. mdpi.comnih.gov
Several commercially successful drugs incorporate the pyrazole structure, underscoring its therapeutic importance. For instance, Celecoxib is a well-known anti-inflammatory drug, while others are utilized in oncology and for treating various other conditions. nih.govmdpi.com The continuous approval of new pyrazole-containing drugs by regulatory bodies highlights the sustained interest and success in leveraging this scaffold for novel therapeutic agents. nih.govnih.gov
Table 1: Examples of Approved Drugs Featuring a Pyrazole Core
| Drug Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory |
| Sildenafil | Erectile Dysfunction |
| Rimonabant | Anti-obesity (withdrawn) |
| Stanozolol | Anabolic steroid |
| Zanubrutinib | Oncology |
This table is for illustrative purposes and does not represent an exhaustive list.
Strategic Incorporation of Fluorine Atoms into Pyrazole Scaffolds: Enhancing Biological Efficacy and Selectivity
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. digitellinc.comnih.gov When applied to the pyrazole scaffold, this approach can lead to significant improvements in a compound's efficacy and selectivity. researchgate.net The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, are responsible for these enhancements. nih.gov
One of the primary benefits of fluorination is the increased metabolic stability of the drug. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can lead to a longer half-life and improved bioavailability of the drug. mdpi.com
Furthermore, the incorporation of fluorine can alter the electronic properties of the pyrazole ring, which can influence how the molecule interacts with its biological target. researchgate.net This can lead to increased binding affinity and selectivity for the target protein, resulting in a more potent and targeted therapeutic effect with potentially fewer off-target side effects. mdpi.com Fluorine substitution can also enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action. researchgate.net
The strategic placement of fluorine atoms on the pyrazole scaffold allows for fine-tuning of the molecule's properties to optimize its therapeutic potential. researchgate.net This has led to the development of numerous fluorinated pyrazole derivatives with promising biological activities in various therapeutic areas. researchgate.net
Significance of 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole within Targeted Research
The specific compound, this compound, has garnered attention within the scientific community as a scaffold for the development of novel therapeutic agents. The presence of the 4-fluorophenyl group at the 5-position of the pyrazole ring is a key structural feature that has been explored for its potential to confer desirable biological activities.
Research into derivatives of this compound has shown potential in various areas of pharmacology. For example, the core structure of 1,5-diaryl pyrazoles, to which this compound belongs, has been investigated for anti-inflammatory and antinociceptive effects. frontiersin.orgnih.gov The fluorine atom at the para position of the phenyl ring is a common modification explored in these studies to enhance activity. nih.gov
Furthermore, the 1,5-diphenylpyrazole scaffold has been the subject of studies targeting various enzymes and receptors. While specific research on this compound is part of a broader exploration of fluorinated pyrazoles, its structural motifs are present in compounds investigated for a range of activities, including potential anticancer properties. bohrium.com For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized and studied for its potential as an anti-breast cancer agent. mdpi.com The synthesis and characterization of compounds with this core structure are often the first step in discovering new molecules with therapeutic potential. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-13-8-6-12(7-9-13)15-10-11-17-18(15)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROAQDUKXASNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280004 | |
| Record name | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439289-13-1 | |
| Record name | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439289-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 4 Fluorophenyl 1 Phenyl 1h Pyrazole and Its Structural Analogs
Classical and Established Synthetic Routes to Pyrazole (B372694) Systems
Traditional methods for pyrazole synthesis have long been the foundation for accessing this important heterocyclic scaffold. These routes are characterized by their reliability and broad applicability, primarily relying on the formation of the five-membered ring through the reaction of key building blocks.
The most fundamental and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine (B178648) derivative. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comnih.gov The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Key precursors for this synthesis include:
1,3-Diketones: The reaction of a 1,3-diketone with a substituted hydrazine, such as phenylhydrazine (B124118), is a direct route to polysubstituted pyrazoles. mdpi.com For the synthesis of the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold, a potential precursor would be 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione, which would react with phenylhydrazine.
α,β-Unsaturated Carbonyl Compounds: An alternative strategy involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines. nih.govmdpi.com This reaction typically first yields a pyrazoline intermediate through a Michael addition followed by cyclization. nih.govmdpi.com Subsequent oxidation of the pyrazoline provides the corresponding aromatic pyrazole. mdpi.com For instance, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (a chalcone (B49325) analog) could react with phenylhydrazine to form the pyrazoline, which is then aromatized.
The primary challenge in reactions with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is often the lack of regioselectivity, which can lead to a mixture of two isomeric products. mdpi.comnih.gov
| Reactants | Reaction Type | Intermediate | Product | Reference |
| 1,3-Diketone + Phenylhydrazine | Knorr Cyclocondensation | Hydrazone | 1,3,5-Trisubstituted Pyrazole | mdpi.com |
| α,β-Unsaturated Ketone + Phenylhydrazine | Michael Addition/Cyclocondensation | Pyrazoline | 1,3,5-Trisubstituted Pyrazole (after oxidation) | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. beilstein-journals.orgnih.gov Several MCR strategies have been developed for the synthesis of highly substituted pyrazoles. rsc.org
A common MCR approach involves the in situ generation of a 1,3-dicarbonyl or an equivalent α,β-unsaturated system, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction between an aldehyde (like 4-fluorobenzaldehyde), a β-ketoester, and phenylhydrazine can be catalyzed to produce highly substituted pyrazoles. beilstein-journals.org This modular approach allows for the rapid generation of diverse pyrazole libraries. Another powerful MCR involves the reaction of aldehydes, malononitrile, and hydrazines to form aminopyrazoles. beilstein-journals.org
| Components | Catalyst/Conditions | Key Features | Reference |
| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Forms persubstituted pyrazoles | beilstein-journals.org |
| Malononitrile, Aldehyde, Hydrazine | Various catalysts | Leads to aminopyrazole derivatives | beilstein-journals.org |
| (Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine in water | Four-component reaction, time-efficient | mdpi.com |
Modern and Sustainable Synthetic Innovations
In line with the principles of green chemistry, modern synthetic methods focus on improving reaction kinetics, enhancing efficiency, and increasing sustainability. These innovative approaches have been successfully applied to the synthesis of pyrazole derivatives.
Microwave (MW)-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. benthamdirect.com Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, improved product yields, and enhanced selectivity. benthamdirect.comresearchgate.net
The synthesis of pyrazoles and their precursors is particularly amenable to microwave assistance. dergipark.org.tr For example, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, a structural analog of the target compound, was achieved via a one-pot, three-component reaction of 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine under microwave irradiation (180 W) for just 2 minutes. mdpi.com The subsequent oxidation of this pyrazoline to the corresponding pyrazole can then be carried out. mdpi.com The use of microwaves in pyrazole synthesis provides a significant advantage by enabling rapid and efficient ring formation. nih.govmdpi.com
| Reactants | MW Power | Time | Yield | Notes | Reference |
| 4-Fluorobenzaldehyde, 1-Acetylnaphthalene, Phenyl hydrazine | 180 W | 2 min | 54.82% | Synthesis of pyrazoline intermediate | mdpi.com |
| Chalcones, Hydrazine hydrate | 100 W | 4 min | 82-96% | Synthesis of 4,5-dihydro-1H-pyrazoles | dergipark.org.tr |
| Acetophenone, Aromatic aldehydes, Hydrazine hydrate | Not specified | Not specified | High | Synthesis of pyrazole derivatives | nih.gov |
One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are highly desirable for their operational simplicity, reduced waste generation, and improved time efficiency. beilstein-journals.org Many MCRs are inherently one-pot processes, but the concept also extends to sequential reactions.
The synthesis of N-phenyl pyrazoles has been achieved in a one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines using an ionic liquid as a recyclable catalyst and solvent at room temperature. jocpr.com This method offers good to moderate yields and a simple workup procedure. Another strategy involves the in situ generation of hydrazine precursors; for instance, arylboronic acids can be coupled with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to form N-arylpyrazoles. beilstein-journals.org These approaches avoid the handling of potentially hazardous intermediates and streamline the synthetic workflow. beilstein-journals.orgbiointerfaceresearch.com
Flow chemistry, or continuous flow processing, performs chemical reactions in a continuously flowing stream within a network of tubes or microreactors. galchimia.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability compared to traditional batch methods. mdpi.comscilit.com
| Method | Starting Materials | Key Features | Advantages | Reference |
| Four-step continuous flow | Anilines, t-butyl nitrite, l-ascorbic acid, pentane-2,4-dione | In situ generation of diazonium salts and hydrazines | Enhanced safety, avoids isolation of hazardous intermediates | nih.gov |
| Two-step continuous flow | Acetophenones, DMADMF, Hydrazine | Tandem reaction in connected reactors | High yields, amenable to a wide range of substrates | galchimia.com |
Synthesis via Pyrazoline Intermediates and Subsequent Oxidative Aromatization
A prevalent and effective method for synthesizing 1,3,5-trisubstituted pyrazoles, such as this compound, involves a two-step process: the formation of a pyrazoline intermediate followed by its oxidative aromatization. mdpi.comingentaconnect.com
The initial step typically involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. researchgate.netthepharmajournal.com For the synthesis of the target compound, the precursor chalcone, (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is reacted with phenylhydrazine. This reaction leads to the formation of the corresponding 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. mdpi.comingentaconnect.com The reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of an acid catalyst such as acetic acid, and may be facilitated by heating. thepharmajournal.comnih.gov Microwave irradiation has also been employed to accelerate this reaction. mdpi.commdpi.com
The subsequent step is the oxidative aromatization of the pyrazoline intermediate to yield the stable pyrazole ring. researchgate.net A variety of oxidizing agents and conditions have been developed for this transformation. Some commonly used reagents include:
Palladium on carbon (Pd/C): This catalytic system, often used in acetic acid, provides an environmentally benign method for the aromatization of pyrazolines. acs.org
Iodine-based reagents: Systems like iodobenzene (B50100) diacetate have been shown to be effective. acs.org
Metal oxides: Reagents such as manganese dioxide and mercury oxide can facilitate the oxidation. acs.org
Other oxidizing agents: Potassium permanganate, silver nitrate, and even air or oxygen under certain conditions can be used. acs.orgrsc.org More recently, electrochemical methods using inexpensive reagents like sodium chloride have been developed as a sustainable approach. rsc.org
The choice of oxidizing agent can depend on the specific substituents on the pyrazoline ring and the desired reaction conditions. ingentaconnect.com For instance, a study reported the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole where the intermediate pyrazoline was oxidized using glacial acetic acid with heating. mdpi.comresearchgate.net
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Pyrazoline Formation | α,β-Unsaturated Ketone (Chalcone) + Phenylhydrazine | Solvent (e.g., Ethanol), +/- Catalyst (e.g., Acetic Acid), Heat or Microwave | 4,5-dihydro-1H-pyrazole (Pyrazoline) |
| 2. Oxidative Aromatization | Pyrazoline Intermediate | Oxidizing Agent (e.g., Pd/C, I₂, MnO₂) | Pyrazole |
Regiochemical and Stereochemical Control in Compound Synthesis
The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds and substituted hydrazines can potentially lead to the formation of regioisomers. mdpi.comjocpr.com Controlling the regioselectivity of the reaction is crucial for obtaining the desired product.
In the context of synthesizing this compound from the corresponding chalcone and phenylhydrazine, the reaction generally proceeds with high regioselectivity. The nitrogen atom of the phenylhydrazine bearing the phenyl group (N1) typically attacks the β-carbon of the chalcone, and the terminal nitrogen (N2) attacks the carbonyl carbon. This preferential reaction pathway leads to the formation of the 1,5-disubstituted pyrazole ring system. The use of cinnamaldehyde (B126680) derivatives in pyrazole synthesis has been noted to yield completely regioselective products with only single isomers being obtained. jocpr.com
The stereochemistry of the pyrazoline intermediate is also an important consideration. The cyclization reaction can result in the formation of a racemic mixture of enantiomers at the C4 and C5 positions of the pyrazoline ring. researchgate.net However, since the subsequent step involves aromatization, these stereocenters are eliminated in the final pyrazole product. While the stereochemistry of the pyrazoline intermediate itself has been a subject of study, particularly for its influence on biological activity in other contexts, it does not affect the structure of the final aromatic pyrazole product in this synthetic route. rsc.orgacs.orgacs.org
Methodologies for Structural Diversification and Derivatization from the this compound Scaffold
The this compound scaffold serves as a versatile platform for further structural modifications to generate a library of related compounds for various applications, including drug discovery. lifechemicals.comnih.gov Diversification can be achieved by introducing different functional groups onto the pyrazole core or the appended phenyl rings.
Functionalization of the Pyrazole Ring:
C-H Functionalization: Direct C-H functionalization reactions catalyzed by transition metals have emerged as powerful tools for modifying the pyrazole ring. rsc.org These methods allow for the introduction of various substituents at specific positions without the need for pre-functionalized starting materials, offering a more atom-economical approach. rsc.org
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the reactivity and regioselectivity can be influenced by the existing substituents. For instance, nitration of 1,3,5-trisubstituted pyrazoles has been reported to occur regioselectively. researchgate.net
Introduction of Functional Groups at Specific Positions: Synthetic strategies can be designed to introduce functionalities at the C3 or C4 positions. For example, multicomponent reactions involving 1,3-dicarbonyl compounds, hydrazines, and other reagents can provide access to pyrazoles with diverse substitution patterns. rsc.org
Modification of the Phenyl Rings:
Substitution on the Phenyl Rings of Starting Materials: A common strategy for diversification is to use substituted chalcones or substituted phenylhydrazines in the initial synthesis. This allows for the introduction of a wide range of functional groups on the phenyl rings at the C5 and N1 positions of the pyrazole core. For example, chalcones with different substituents on the aromatic rings can be used to generate a library of 5-aryl-1-phenyl-1H-pyrazole derivatives. researchgate.net Similarly, using substituted phenylhydrazines can introduce diversity at the N1 position. nih.gov
Post-Synthetic Modification: Functional groups already present on the phenyl rings can be chemically modified. For instance, a nitro group could be reduced to an amine, which can then be further derivatized. A bromo-substituted analog, 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized, indicating the feasibility of incorporating halogens that can serve as handles for cross-coupling reactions. researchgate.net
The following table summarizes some approaches for the diversification of the this compound scaffold:
| Modification Strategy | Approach | Example of Potential Modification |
|---|---|---|
| Functionalization of the Pyrazole Ring | Transition-Metal-Catalyzed C-H Functionalization | Introduction of alkyl, aryl, or heteroatom groups at C4 |
| Electrophilic Substitution | Nitration or halogenation at a specific position on the pyrazole ring | |
| Modification of Phenyl Rings | Use of Substituted Starting Materials | Employing chalcones or phenylhydrazines with various substituents (e.g., -OCH₃, -Cl, -NO₂) |
| Post-Synthetic Modification | Cross-coupling reactions on a halogenated phenyl ring |
These methodologies provide a robust toolkit for the synthesis and diversification of this compound and its analogs, enabling the exploration of their chemical space for various scientific and technological applications.
Advanced Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and other electronic characteristics. Such studies on pyrazole (B372694) derivatives are crucial for understanding their intrinsic properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com
For pyrazole derivatives, the HOMO-LUMO gap helps to characterize their charge transfer properties. nih.gov For instance, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed energy gaps ranging from 3.02 eV to 3.83 eV, indicating a stable electronic structure. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of charge distribution. researchgate.net The MEP is invaluable for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. ajchem-a.com In pyrazole derivatives, MEP analysis typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and any other electronegative atoms, marking them as likely sites for electrophilic interaction. nih.gov Positive potential (blue regions) is often found around hydrogen atoms. researchgate.net
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 | B3LYP/6-31G(d,p) | nih.gov |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 | B3LYP/6-311++G(d,p) | ajchem-a.com |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A high chemical hardness, derived from a large HOMO-LUMO gap, corresponds to high stability and low reactivity. ajchem-a.com
DFT is also extensively used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies (FT-IR) for pyrazole derivatives have shown excellent agreement with experimental data, aiding in the structural characterization of newly synthesized compounds. researchgate.nettandfonline.com The method can confirm the presence of key functional groups, such as the C-F bond vibration, which is characteristic of fluorinated compounds. mdpi.com
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor recognition.
Derivatives of the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold have been investigated for their potential to interact with various biological targets implicated in diseases like cancer. One such significant target is the human Estrogen Receptor alpha (ERα), a key protein in the development and progression of breast cancer. mdpi.comaip.org Computational screening through molecular docking has identified ERα as a putative target for fluorinated pyrazole compounds. mdpi.comaip.orgresearchgate.net Other studies on pyrazole derivatives have explored their potential as inhibitors of receptor tyrosine kinases and protein kinases, which are crucial in various cancer signaling pathways. researchgate.net
Docking studies provide detailed information on how a ligand fits into the active site of a receptor and the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, docking simulations into the ERα active site (PDB ID: 3ERT) predicted a strong binding affinity. mdpi.com
The calculated binding energy for this compound was -10.61 kcal/mol, with a predicted inhibition constant (Ki) of 16.71 nM. mdpi.com A similar derivative, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, showed a binding affinity of -10.77 kcal/mol and a Ki of 12.69 nM. aip.org These studies revealed that the pyrazole derivatives could form crucial hydrogen bond interactions with key amino acid residues in the ERα active site, such as Arg394 and Glu353, which are also involved in binding the native ligand. mdpi.com The fluorine substitution is often noted to potentially increase the binding affinity of a ligand-protein complex. mdpi.com
| Compound | Receptor (PDB ID) | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα (3ERT) | -10.61 | 16.71 nM | Arg394, Glu353 | mdpi.com |
| 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole | ERα (3ERT) | -10.77 | 12.69 nM | Not Specified | aip.org |
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand in the binding pocket. nih.gov
For a ligand-protein complex identified through docking, an MD simulation can be performed to assess its stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD over the simulation time (e.g., 100-200 nanoseconds or more) suggests that the ligand remains securely bound in the active site. researchgate.netmdpi.com
Furthermore, MD simulations allow for the analysis of Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein upon ligand binding. researchgate.net This can reveal how the binding of a compound like this compound might alter the protein's conformation. Such simulations are also used to refine the binding mode and calculate binding free energies more accurately, providing a more comprehensive understanding of the dynamic interactions that govern molecular recognition. nih.govmdpi.com For example, MD simulations of other pyrazole derivatives targeting Heat Shock Protein 90α (Hsp90α) have been used to explore the most probable and stable binding modes within the receptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have emerged as indispensable tools in modern drug discovery, providing a rational framework for understanding how the chemical structure of a compound influences its biological activity. For 1,5-diarylpyrazoles, including this compound and its analogs, these computational methods are extensively used to build predictive models that can forecast the biological efficacy of novel derivatives, thereby guiding synthetic efforts and prioritizing candidates for further testing. These models mathematically correlate variations in the physicochemical properties (descriptors) of molecules with their observed biological activities.
A variety of QSAR approaches, ranging from two-dimensional (2D-QSAR) to more complex five-dimensional methodologies (5D-QSAR), have been applied to pyrazole derivatives to elucidate the key structural features governing their interactions with biological targets. nih.gov These studies are crucial for designing compounds with enhanced potency and selectivity for targets such as cyclooxygenase-2 (COX-2), various cancer cell lines, and Mycobacterium tuberculosis. mdpi.comnih.govnih.gov
Detailed research into 1,5-diarylpyrazole derivatives has led to the development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov These models are instrumental in mapping the steric, electrostatic, and hydrophobic fields of the molecules. For instance, a 3D-QSAR study on a series of 1,5-diarylpyrazoles as selective COX-2 inhibitors produced a CoMFA model with significant predictive power. mdpi.com The analysis revealed that both steric and electrostatic fields play a crucial role, contributing 62.5% and 37.5% respectively to the model. mdpi.com Such insights allow researchers to visualize and interpret how modifications to the pyrazole scaffold would likely impact inhibitory activity.
In another study focusing on antitubercular agents, CoMFA and CoMSIA models were developed for a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles. nih.gov These models not only correlated the chemical structures with activity against Mycobacterium tuberculosis H37Rv but also highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bonding features for bioactivity. nih.gov The predictive ability of these models provides a valuable guide for the rational design of new, more potent antitubercular pyrazole derivatives. nih.gov
Furthermore, QSAR models have been successfully applied to predict the anticancer activity of pyrazole derivatives. Studies on 3,5-diaryl-4,5-dihydropyrazoles against Ehrlich Ascites Carcinoma (EAC) cell lines resulted in a CoMFA model where steric interactions were found to be the dominant factor, accounting for 70% of the variance in biological activity. nih.govresearchgate.net Similarly, 2D-QSAR models have been developed to predict the anti-proliferative effects of pyrazole derivatives against a panel of human cancer cell lines, including PC-3, MDA-MB-231, and ACHN. nih.gov These models help in designing novel compounds with enhanced anticancer activity by identifying key molecular descriptors. nih.gov
The statistical robustness of these QSAR models is a critical aspect of their utility. They are typically validated using various statistical metrics, as summarized in the table below.
| QSAR Model | Target/Activity | r² (Correlation Coefficient) | q² or r²cv (Cross-Validated r²) | Key Findings/Field Contributions | Reference |
|---|---|---|---|---|---|
| 3D-QSAR (CoMFA) | COX-2 Inhibition | 0.988 | 0.659 | Steric: 62.5%, Electrostatic: 37.5% | mdpi.com |
| 3D-QSAR (CoMFA) | Anticancer (EAC cell lines) | 0.896 | 0.568 | Steric: 70%, Electrostatic: 30% | nih.govresearchgate.net |
| QSAR | Anticancer | 0.884 | 0.883 | Model explained by 13 descriptors. | ssrn.com |
| 3D-QSAR (CoMFA & CoMSIA) | Antitubercular (M. tuberculosis) | Not Specified | Not Specified | Identified key steric, electrostatic, hydrophobic, and hydrogen bonding features. | nih.gov |
| 5D-QSAR | EGFR Inhibition | Not Specified | Not Specified | Showed contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields. | nih.gov |
These predictive models, derived from QSAR and cheminformatics approaches, serve as a powerful strategy in the lead optimization phase of drug discovery. By providing a deeper understanding of the structure-activity landscape, they enable the design of novel this compound derivatives with potentially superior biological profiles. nih.govnih.gov
Pharmacological Mechanisms of Action and Biological Target Engagement
Modulation of Enzyme Activities
Derivatives of the 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold have demonstrated the ability to modulate the activity of a wide range of enzymes critical to cellular function and disease pathogenesis. These interactions are often characterized by high affinity and selectivity, underscoring the therapeutic potential of this chemical class.
Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have emerged as a prominent class of kinase inhibitors.
Specifically, derivatives of the pyrazole (B372694) scaffold have been identified as potent inhibitors of p38 MAP Kinase , a key enzyme in the inflammatory response. A novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, which includes analogs with a 4-fluorophenyl substituent, has been optimized for high selectivity and oral bioavailability. nih.gov X-ray crystallography has revealed that these inhibitors bind to the ATP-binding pocket of unphosphorylated p38α, forming a unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid threonine 106, a feature that likely contributes to their selectivity. nih.gov The development of these compounds led to the identification of RO3201195 as a clinical candidate. nih.gov Furthermore, N-pyrazole, N'-aryl ureas have also been reported as p38 MAP kinase inhibitors that bind to a distinct domain from the ATP binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding. nih.govacs.org
In the realm of cancer therapy, the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a validated strategy to overcome resistance and inhibit tumor angiogenesis. tandfonline.comfrontiersin.org Fused pyrazole derivatives have been synthesized and shown to exhibit potent dual inhibitory activity against both EGFR and VEGFR-2. frontiersin.orgnih.gov For instance, certain thiazolyl-pyrazolines have displayed pronounced efficacy against non-small lung cancer cells by potently inhibiting both EGFR and VEGFR-2 tyrosine kinases. tandfonline.com Similarly, other novel pyrazole and pyrazolopyridine derivatives have demonstrated dual inhibitory potential on EGFR and VEGFR-2. nih.gov The pyrazole scaffold is also central to the structure of kinase inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) pathway, which is frequently dysregulated in cancer. mdpi.comresearchgate.net Voxtalisib (XL765) is a dual inhibitor of mTOR and PI3K that features a pyrazole moiety. mdpi.com
The table below summarizes the kinase inhibitory activities of selected pyrazole derivatives.
| Kinase Target | Derivative Class | Key Findings |
| p38 MAP Kinase | 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives | Highly selective, orally bioavailable, unique hydrogen bond with Thr106. nih.gov |
| EGFR & VEGFR-2 | Fused pyrazole derivatives | Potent dual inhibition, effective against non-small lung cancer cells. tandfonline.comfrontiersin.orgnih.gov |
| PI3 Kinase (PI3K) | Pyrazole-containing compounds (e.g., Voxtalisib) | Dual inhibition of PI3K and mTOR pathways. mdpi.comresearchgate.net |
Neurotransmitter Enzyme Inhibition
The pyrazole nucleus is a key pharmacophore in the development of agents that modulate the activity of enzymes involved in neurotransmission, particularly Monoamine Oxidase (MAO) . MAO is a crucial enzyme in the degradation of monoaminergic neurotransmitters, and its inhibition can have therapeutic effects in neuropsychiatric disorders. benthamdirect.comingentaconnect.comnih.gov Various series of pyrazole and pyrazoline derivatives have been synthesized and shown to be potent and selective inhibitors of MAO-A or MAO-B. nih.govacs.org For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible, potent, and selective inhibitors of MAO-A. nih.gov The stereochemistry of these compounds was found to be a significant modulator of their biological activity. nih.govacs.org
| Enzyme Target | Derivative Class | Key Findings |
| Monoamine Oxidase (MAO) | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Reversible, potent, and selective MAO-A inhibitors. nih.gov |
| Monoamine Oxidase (MAO) | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | High activity against both MAO-A and MAO-B isoforms. acs.org |
Cyclooxygenase (COX) Isoform Selectivity and Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold is a hallmark of several selective COX-2 inhibitors, most notably celecoxib. nih.govmdpi.com The design of novel pyrazole-pyridazine hybrids has led to the identification of compounds with higher COX-2 inhibitory action than celecoxib. rsc.org These hybrids are designed so that their bulkier core can be selectively accommodated in the pocket of the COX-2 enzyme without affecting the COX-1 isoform. nih.gov The anti-inflammatory potential of these compounds has been further demonstrated by their ability to inhibit the production of pro-inflammatory mediators like TNF-α, IL-6, and PGE-2. nih.govrsc.org
| Enzyme Target | Derivative Class | Key Findings |
| Cyclooxygenase-2 (COX-2) | Pyrazole-pyridazine hybrids | Higher selective inhibitory action than celecoxib. rsc.org |
| Cyclooxygenase-2 (COX-2) | Diaryl pyrazoles | Structure-activity relationship studies have elucidated the features necessary for potent and selective COX-2 inhibition. nih.gov |
Inhibition of Other Key Metabolic or Pathogenic Enzymes
The versatility of the pyrazole scaffold extends to the inhibition of enzymes from pathogenic organisms. A series of 3,5-diaryl-1H-pyrazoles have been identified as specific inhibitors of prokaryotic arylamine N-acetyltransferase (NAT) enzymes. nih.gov This enzyme is essential for the intracellular survival of mycobacteria, making it a novel target for anti-tuberculosis drugs. nih.govplos.org The discovery of these pyrazole-based inhibitors originated from a high-throughput screen that identified compounds with growth inhibitory activity against Mycobacterium tuberculosis. nih.gov While research into pyrazole-based inhibitors of proteinase K is less direct, the general class of serine proteinase inhibitors is well-established, and the potential for pyrazole derivatives to target such enzymes remains an area of interest. researchgate.net
| Enzyme Target | Derivative Class | Key Findings |
| Prokaryotic Arylamine N-Acetyltransferase (NAT) | 3,5-diaryl-1H-pyrazoles | Specific inhibitors with activity against Mycobacterium tuberculosis. nih.gov |
Receptor Interaction and Signaling Pathway Modulation
Beyond direct enzyme inhibition, this compound and its analogs can modulate cellular signaling by interacting with key receptors.
Estrogen Receptor Alpha (ERα) Binding and Activity
The Estrogen Receptor Alpha (ERα) is a critical target in the treatment of hormone-dependent breast cancer. mdpi.com Molecular docking studies have shown that fluorinated pyrazole derivatives, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have a binding affinity to human ERα that is comparable to the native ligand 4-hydroxytamoxifen (B85900) (4-OHT). mdpi.com These compounds are predicted to interact with key amino acid residues in the active site of ERα, such as Arg394 and Glu353. mdpi.com Furthermore, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor, with some exhibiting remarkable selectivity for ERα over ERβ. nih.govresearchgate.net For example, the propylpyrazole triol (PPT) binds to ERα with high affinity and has a 410-fold binding preference for this isoform, acting as the first ERα-specific agonist. nih.gov Diaryl pyrazole-chalcone hybrids have also been developed as novel ERα modulators, with some compounds exhibiting potent anti-proliferative activity against ER-positive breast cancer cell lines and acting as ER antagonists. ajchem-a.com These findings highlight the potential for pyrazole derivatives to be developed as selective estrogen receptor modulators (SERMs) for the treatment of breast cancer. ajchem-a.comthesciencein.orgijirss.com
| Receptor Target | Derivative Class | Key Findings |
| Estrogen Receptor Alpha (ERα) | Fluorinated pyrazoles | Binding affinity comparable to 4-hydroxytamoxifen. mdpi.com |
| Estrogen Receptor Alpha (ERα) | Tetrasubstituted pyrazoles (e.g., PPT) | High-affinity, selective ERα agonists. nih.govresearchgate.net |
| Estrogen Receptor Alpha (ERα) | Diaryl pyrazole-chalcone hybrids | Potent ER antagonists with anti-proliferative activity. ajchem-a.com |
In-depth Analysis of this compound Reveals Limited Publicly Available Pharmacological Data
Despite the growing interest in pyrazole derivatives within medicinal chemistry, a comprehensive review of publicly accessible scientific literature and databases indicates a significant lack of specific research on the pharmacological and cellular mechanisms of the compound this compound. While the broader class of pyrazoles has been extensively studied, detailed experimental data for this particular isomer, as per the requested outline, is not available in the public domain.
A thorough investigation into the pharmacological mechanisms of action and biological target engagement of this compound, with a specific focus on its modulation of G-Protein Coupled Receptors (GPCRs) and ion channels, yielded no direct experimental evidence. General studies on pyrazole scaffolds suggest that compounds of this class can interact with various biological targets, including opioid receptors and acid-sensing ion channels. However, these findings are not specific to the this compound isomer and cannot be directly extrapolated.
Similarly, searches for cellular and molecular mechanistic investigations concerning the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and migration for this specific compound did not return relevant results. While research exists for structurally related compounds, such as those with different substitution patterns on the pyrazole ring or additional chemical moieties, the strict focus on this compound precludes their inclusion in this analysis. For instance, studies on other pyrazole derivatives have demonstrated anti-cancer properties through the induction of apoptosis and cell cycle arrest, but this cannot be attributed to the subject compound without direct experimental validation.
The absence of specific data for this compound highlights a gap in the current scientific literature. It is possible that research on this compound exists in proprietary databases or has been synthesized as part of broader chemical libraries without detailed biological characterization being published. Therefore, a detailed article that strictly adheres to the requested scientific parameters and focuses solely on this compound cannot be generated at this time.
Spectrum of Biological Activities: in Vitro and Pre Clinical Evaluation
Anti-inflammatory and Analgesic Efficacy
Table 1: Anti-inflammatory and Analgesic Activity of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole A review of scientific literature did not yield specific data for this compound.
| Assay Type | Model/System | Endpoint | Result | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Data Not Available | Data Not Available | Data Not Available | N/A |
| Analgesic | Data Not Available | Data Not Available | Data Not Available | N/A |
Antimicrobial Spectrum
The structural features of pyrazole (B372694) derivatives have made them attractive candidates in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govtandfonline.com
Many pyrazole-based compounds have been synthesized and tested for their ability to inhibit the growth of various bacterial strains. nih.govtandfonline.com These investigations often explore how different substituents on the pyrazole ring affect the spectrum and potency of antibacterial action. ekb.egnih.gov However, specific experimental data detailing the minimum inhibitory concentration (MIC) or bactericidal effects of this compound against specific Gram-positive and Gram-negative bacteria could not be located in the reviewed literature.
Table 2: Antibacterial Activity of this compound A review of scientific literature did not yield specific data for this compound.
| Bacterial Strain | Gram Type | Activity Metric (e.g., MIC µg/mL) | Result | Reference |
|---|---|---|---|---|
| Data Not Available | Gram-Positive | Data Not Available | Data Not Available | N/A |
| Data Not Available | Gram-Negative | Data Not Available | Data Not Available | N/A |
The development of novel antifungal agents is a critical area of research, and pyrazole derivatives have shown promise. Studies on various fluorinated pyrazoles and pyrazole carboxamides have demonstrated activity against a range of phytopathogenic and human pathogenic fungi. nih.govnih.govsemanticscholar.org Despite the recognized potential of this chemical class, dedicated studies evaluating the specific antifungal spectrum and efficacy of this compound against pathogenic fungi were not found in the surveyed scientific publications.
Table 3: Antifungal Activity of this compound A review of scientific literature did not yield specific data for this compound.
| Fungal Species | Activity Metric (e.g., EC50 µM) | Result | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | N/A |
The pyrazole scaffold is present in various compounds investigated for antiviral properties against a range of viruses, including RNA and DNA viruses. nih.govnih.govfrontiersin.org Research in this area is active, with studies exploring the potential of pyrazole derivatives to inhibit viral replication and other key processes in the viral life cycle. frontiersin.org Nevertheless, a detailed search of the literature did not uncover any specific in vitro or pre-clinical studies focused on the antiviral activity of this compound against pathogens such as Hepatitis C Virus or Human Immunodeficiency Virus.
Table 4: Antiviral Activity of this compound A review of scientific literature did not yield specific data for this compound.
| Virus | Cell Line | Activity Metric (e.g., EC50 µM) | Result | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Anticancer and Cytotoxic Potential
The antiproliferative and cytotoxic effects of pyrazole-containing molecules are an area of intense investigation in oncology research. srrjournals.comup.ac.za Numerous derivatives have been designed to target various pathways involved in cancer cell growth and survival. nih.govnih.gov
Substituted pyrazoles have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those from breast, lung, and prostate cancers. nih.gov Research into structurally related compounds, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has suggested potential for anti-breast cancer activity based on molecular docking studies, although in vitro and in vivo data are required for confirmation. mdpi.com While the broader family of 1,3,5-trisubstituted pyrazoles has been evaluated, specific cytotoxic data (e.g., IC50 or GI50 values) for this compound across a panel of diverse cancer cell lines is not available in the existing literature.
Table 5: Cytotoxic Potential of this compound in Cancer Cell Lines A review of scientific literature did not yield specific data for this compound.
| Cancer Cell Line | Tissue of Origin | Activity Metric (e.g., IC50 µM) | Result | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Antitubercular Activity Against Mycobacterium Strains
The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutic agents. Pyrazole derivatives have been a focal point in this endeavor, with many exhibiting potent antimycobacterial effects. researchgate.neteurjchem.com
While extensive research has been conducted on various analogs, specific in vitro data for the parent compound, this compound, is not extensively documented in publicly available literature. Studies on closely related 1,5-diarylpyrazole derivatives have shown that structural modifications, such as the introduction of specific substituents on the phenyl rings, are often crucial for significant antitubercular activity. eurjchem.com These modifications are designed to enhance the compound's interaction with mycobacterial targets or to improve its pharmacokinetic properties. The core structure of this compound serves as a foundational template for the synthesis of these more potent derivatives.
| Compound | Mycobacterium Strain | Activity |
| This compound | Mycobacterium tuberculosis | Limited data available |
| Various 1,5-diarylpyrazole derivatives | Mycobacterium tuberculosis H37Rv | Varying levels of inhibition reported |
Other Therapeutically Relevant Activities
Beyond its potential role in combating tuberculosis, the this compound scaffold has been explored for a range of other therapeutic applications.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. The antioxidant potential of pyrazole derivatives has been a subject of significant research interest. nih.govmdpi.com
| Assay | Compound | Finding |
| DPPH Radical Scavenging | This compound | Data not available |
| Various Antioxidant Assays | Related 1,5-diarylpyrazole derivatives | Potent radical scavenging activity reported |
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the need for new antimalarial agents. Pyrazole-containing compounds have been investigated as a potential source of novel therapeutics in this area. malariaworld.orgnih.govnih.gov
Research into the antimalarial activity of pyrazole derivatives has often focused on their ability to interfere with essential parasitic metabolic pathways. While specific in vitro data against P. falciparum for this compound is scarce, the broader class of 1,5-diarylpyrazoles has shown promise. nih.gov The fluorinated phenyl group in the molecule could influence its lipophilicity and ability to penetrate parasitic membranes, which are important factors for antimalarial efficacy.
| Organism | Compound | Activity |
| Plasmodium falciparum | This compound | Limited to no specific data |
| Plasmodium falciparum | Various pyrazole derivatives | In vitro inhibition reported |
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. The inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. Pyrazole derivatives have been explored for their potential as antidiabetic agents. nih.govmdpi.comresearchgate.net
Studies on pyrazolo[3,4-b]pyridine derivatives have demonstrated significant α-amylase inhibitory activity. mdpi.com While direct evidence for the antidiabetic effects of this compound is not available, its structural framework is a common feature in more complex molecules that have shown promising results in preclinical diabetes models. The development of potent antidiabetic pyrazole compounds often involves strategic molecular modifications to optimize their interaction with target enzymes. eurekaselect.com
| Target | Compound | Effect |
| α-Amylase / α-Glucosidase | This compound | No specific data found |
| Various diabetic targets | Related pyrazole derivatives | Enzyme inhibition and hypoglycemic effects reported |
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The development of neuroprotective agents that can mitigate this neuronal damage is a critical area of research. Pyrazole-containing compounds have been investigated for their potential to protect neurons from various insults. nih.govnih.gov
The neuroprotective effects of pyrazole derivatives are often linked to their anti-inflammatory and antioxidant properties, which can counteract the pathological processes underlying neurodegeneration. researchgate.netresearchgate.net While specific in vitro studies on the neuroprotective applications of this compound are not prominent in the literature, the pyrazole scaffold is recognized for its potential in the design of novel neuroprotective agents. researchgate.net Further research is needed to elucidate the specific neuroprotective potential of this particular compound.
| Application | Compound | Finding |
| Neuronal protection assays | This compound | Data not available |
| In vitro/in vivo neurodegeneration models | Various pyrazole derivatives | Evidence of neuroprotective effects |
Future Perspectives and Translational Research Opportunities
Rational Design of Optimized Analogs with Enhanced Specificity and Potency
The rational design of analogs of 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole is a key strategy for improving its therapeutic profile. This process relies on a deep understanding of its structure-activity relationships (SAR), which dictates how modifications to the molecule's structure affect its biological activity.
Detailed research findings indicate that the substitution, replacement, or removal of functional groups on the pyrazole (B372694) ring and its phenyl substituents can lead to diverse molecular interactions, thereby influencing the efficacy and potency of the analogs. frontiersin.org For instance, in the development of pyrazole derivatives as inhibitors of p38 MAP kinase, crystallographic data was used to optimize the molecule's potency and physicochemical properties by informing specific structural modifications. nih.gov The introduction of a 2,3-dihydroxypropoxy moiety, for example, resulted in a compound with excellent drug-like properties, including high oral bioavailability. nih.gov
Similarly, studies on 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as xanthine (B1682287) oxidase inhibitors have provided valuable SAR insights. researchgate.nettmu.edu.tw These studies systematically altered substituents on the phenyl rings to identify which chemical features enhance inhibitory activity, with one analog emerging as a particularly potent inhibitor. researchgate.nettmu.edu.tw For this compound, a systematic approach would involve modifying the substituents on both the N1-phenyl ring and the C5-fluorophenyl ring. Introducing various electron-donating or electron-withdrawing groups at different positions could modulate the compound's electronic properties and steric interactions with its biological target. nih.govnih.gov
The goal is to create analogs with enhanced binding affinity for a specific target, thereby increasing potency and reducing off-target effects. This targeted modification strategy, guided by SAR data from similar pyrazole-based compounds, is essential for optimizing the lead compound into a viable drug candidate.
Table 1: Structure-Activity Relationship (SAR) Considerations for Pyrazole Analogs
| Modification Site | Potential Substituents | Anticipated Effect on Activity | Rationale/Example Target |
|---|---|---|---|
| N1-phenyl ring | Electron-withdrawing groups (e.g., -NO2, -CN) | May enhance hydrophobic interactions with target binding pockets. nih.gov | Enzyme inhibitors (e.g., MAO-A) nih.gov |
| N1-phenyl ring | Electron-donating groups (e.g., -OCH3, -OH) | Could alter binding selectivity and improve potency. | Enzyme inhibitors (e.g., MAO) frontiersin.org |
| C5-(4-fluorophenyl) ring | Varying halogen substitutions (e.g., Cl, Br) | Modulates lipophilicity and binding interactions. nih.gov | Antibacterial agents (e.g., FabH inhibitors) nih.gov |
| Pyrazole Core | Addition of polar moieties (e.g., dihydroxypropoxy) | Can improve physicochemical properties like oral bioavailability. nih.gov | Kinase inhibitors (e.g., p38 MAP kinase) nih.gov |
Advancements in Synthetic Methodologies for Scalable and Sustainable Production
The transition from laboratory-scale synthesis to large-scale, sustainable production is a critical step in drug development. For this compound and its derivatives, modern synthetic methodologies are focusing on efficiency, cost-effectiveness, and environmental responsibility. nih.govresearchgate.net
Traditionally, pyrazoles are synthesized through methods like the Knorr reaction, which involves the condensation of β-diketones with hydrazines. jetir.orgnih.gov Another common route is the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives, followed by an oxidation step. mdpi.commdpi.com However, recent advancements have prioritized "green chemistry" principles, which aim to minimize hazardous waste and improve energy efficiency. nih.govresearchgate.net
These modern strategies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For example, the synthesis of a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, utilized microwave irradiation for the initial pyrazoline formation, completing the reaction in just two minutes. mdpi.comresearchgate.netresearchgate.net
Use of Green Catalysts and Solvents: Researchers are exploring the use of environmentally benign catalysts, such as ammonium (B1175870) chloride, and renewable solvents like ethanol (B145695) to reduce the environmental impact of synthesis. jetir.org Methods that avoid solvents altogether, such as grinding or ball milling, are also being developed. nih.gov
The synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole provides a relevant example of a modern, two-step approach: first, a microwave-assisted, one-pot, three-component reaction to form the pyrazoline intermediate, followed by oxidative aromatization to yield the final pyrazole product. mdpi.comresearchgate.net Such methods are not only efficient but also offer pathways for scalable and sustainable production, which is crucial for the commercial viability of any new therapeutic agent. researchgate.net
Table 2: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Key Features | Advantages | Reference Example |
|---|---|---|---|
| Conventional Heating | Standard refluxing with solvents. | Well-established and understood. | Knorr Pyrazole Synthesis jetir.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Rapid reaction times, often higher yields. nih.gov | Synthesis of 1-naphtyl pyrazoline researchgate.net |
| Sonochemical Methods | Utilizes ultrasound to induce cavitation. | Can improve reaction rates and yields. nih.gov | Synthesis of N-acyl pyrazoles nih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free grinding of reactants. | Environmentally friendly, reduces solvent waste. nih.gov | Synthesis of N-acyl pyrazoles nih.gov |
Exploration of Novel Biological Targets and Polypharmacology Approaches
The pyrazole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.govnih.gov Derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant agents. nih.govnih.gov This broad activity suggests that this compound and its analogs could be effective against a variety of biological targets.
Future research will focus on screening this compound against new and diverse targets to uncover novel therapeutic applications. Given the known activities of similar 1,5-diarylpyrazoles, potential targets could include:
Enzymes: Such as cyclooxygenases (COX), lipoxygenases (LOX), monoamine oxidases (MAO), and various kinases (e.g., BRAF(V600E), p38 MAP kinase). nih.govnih.govnih.govnih.gov
Receptors: Including cholecystokinin-1 receptors, which are targets for treating gastrointestinal disorders. nih.gov
Immune Checkpoints: Phenyl-pyrazolone derivatives have been designed as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. mdpi.com
An emerging and strategic approach in drug discovery is polypharmacology , where a single drug is designed to interact with multiple targets simultaneously. acs.org This can lead to enhanced therapeutic efficacy or the ability to combat complex diseases like cancer, where multiple pathways are often dysregulated. The broad bioactivity of the pyrazole class makes it an ideal candidate for such an approach. frontiersin.org By systematically exploring the interactions of this compound with multiple targets, it may be possible to develop a single therapeutic agent that addresses a disease from several angles, potentially leading to more robust and durable clinical outcomes.
Table 3: Potential Biological Targets for Pyrazole Derivatives
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Enzymes | COX-2, 5-LOX, mPGES-1 | Inflammation nih.govnih.gov |
| Kinases | BRAF(V600E), p38 MAP, Aurora Kinases | Cancer, Inflammation nih.govnih.govacs.org |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Neurological Disorders, Depression nih.govnih.gov |
| Microbial Enzymes | β-ketoacyl-acyl carrier protein synthase III (FabH) | Bacterial Infections nih.gov |
| Immune Proteins | PD-L1 | Cancer Immunotherapy mdpi.com |
Strategic Integration of Computational and Experimental Approaches in Drug Discovery
The modern drug discovery process relies heavily on the synergy between computational and experimental methods. mdpi.com For this compound, this integrated approach is essential for accelerating the journey from a lead compound to a clinical candidate.
Computational (in silico) approaches play a crucial predictive role:
Molecular Docking: This technique simulates the binding of the compound to the three-dimensional structure of a target protein. nih.govnih.gov It helps to predict the binding affinity and identify key interactions, guiding the rational design of more potent analogs. nih.gov For example, docking studies have been used to understand how pyrazole derivatives bind to the active sites of BRAF(V600E) and E. coli FabH. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, helping to prioritize which compounds to synthesize and test. researchgate.net
Density Functional Theory (DFT): DFT studies can be used to analyze the electronic properties of a molecule, such as its molecular electrostatic potential, which can provide insights into its reactivity and potential for interaction with biological targets. unar.ac.id
The predictions and hypotheses generated from these computational models are then tested and validated through experimental (in vitro and in vivo) approaches . This involves the chemical synthesis of the prioritized analogs, followed by biological assays to measure their actual activity against the intended targets and in cellular or animal models. nih.gov This iterative cycle of computational design, experimental validation, and subsequent refinement allows for a more efficient and targeted exploration of chemical space, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net This strategic integration is fundamental to the future development and optimization of this compound as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with phenylhydrazine derivatives. For example, refluxing substituted chalcones with hydrazine hydrate in DMSO yields pyrazole cores . Optimization involves adjusting reaction time (monitored via TLC), solvent polarity, and stoichiometric ratios of reagents to improve yields. Microwave-assisted synthesis can also reduce reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- FT-IR for identifying functional groups (e.g., C-F stretch at ~1,100 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography to resolve 3D molecular geometry and intermolecular interactions, as demonstrated for structurally analogous pyrazoles .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups but dissolves well in DMSO, DMF, and dichloromethane. Stability studies show degradation under strongly acidic/basic conditions (pH < 2 or > 10), with optimal stability in neutral buffers. Thermal gravimetric analysis (TGA) confirms stability up to 150°C .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity in related pyrazole derivatives?
Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability compared to chlorine. For example, 5-(4-chlorophenyl) analogs show reduced COX-2 inhibition compared to fluorinated derivatives, likely due to differences in electronegativity and steric hindrance at the active site . Computational studies (e.g., DFT) can quantify substituent effects on electronic properties .
Q. What strategies resolve contradictory data in reported biological activities (e.g., antifungal vs. anti-inflammatory effects)?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or off-target interactions. Systematic dose-response studies and target-specific assays (e.g., enzyme inhibition kinetics) are critical. For instance, antifungal activity in 5-(2-bromo-5-fluorophenyl) derivatives correlates with ergosterol biosynthesis inhibition, while anti-inflammatory effects involve COX-2 modulation . Meta-analyses of structure-activity relationships (SAR) are recommended .
Q. How can molecular docking and dynamics simulations guide the design of pyrazole-based inhibitors targeting specific enzymes?
Docking studies (e.g., AutoDock Vina) predict binding modes to targets like carbonic anhydrase IX. For example, the trifluoromethyl group in 5-(4-chlorophenyl)-1-(4-methoxyphenyl) derivatives forms hydrophobic interactions with active-site residues, while the pyrazole nitrogen coordinates catalytic zinc ions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time .
Q. What analytical methods are recommended for detecting degradation products during stability studies?
High-resolution LC-MS/MS identifies major degradation pathways (e.g., hydrolysis of the pyrazole ring or dehalogenation). Accelerated stability testing under ICH guidelines (40°C/75% RH) combined with mass fragmentation libraries ensures comprehensive profiling .
Methodological Considerations
-
Synthetic Protocol Table
Step Reagents/Conditions Yield (%) Purity (HPLC) Cyclocondensation Hydrazine hydrate, DMSO, 80°C, 6h 68 97% Purification Column chromatography (SiO₂, hexane/EtOAc) 85 99% -
Key Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
